1-Adamantylmethyl 4-methylbenzenesulfonate 1-Adamantylmethyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16040894
InChI: InChI=1S/C18H24O3S/c1-13-2-4-17(5-3-13)22(19,20)21-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16H,6-12H2,1H3
SMILES:
Molecular Formula: C18H24O3S
Molecular Weight: 320.4 g/mol

1-Adamantylmethyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC16040894

Molecular Formula: C18H24O3S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

1-Adamantylmethyl 4-methylbenzenesulfonate -

Molecular Formula C18H24O3S
Molecular Weight 320.4 g/mol
IUPAC Name 1-adamantylmethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C18H24O3S/c1-13-2-4-17(5-3-13)22(19,20)21-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16H,6-12H2,1H3
Standard InChI Key SNDZRLLCQXBCQD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC23CC4CC(C2)CC(C4)C3

1-Adamantylmethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by its adamantyl and methylbenzenesulfonate moieties, which contribute to its unique chemical properties and potential applications. Despite limited specific research on this compound, its structure suggests it could be used in various chemical reactions and applications, such as in pharmaceutical synthesis or as an intermediate in organic chemistry.

Synthesis and Reactions

The synthesis of 1-Adamantylmethyl 4-methylbenzenesulfonate likely involves the reaction of an adamantyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction is typical for forming sulfonate esters.

text
Adamantanol + 4-Methylbenzenesulfonyl Chloride → 1-Adamantylmethyl 4-methylbenzenesulfonate + HCl

Potential Applications

While specific applications of 1-Adamantylmethyl 4-methylbenzenesulfonate are not well-documented, its structure suggests potential uses in:

  • Pharmaceutical Synthesis: As an intermediate for synthesizing drugs that require adamantyl or sulfonate functionalities.

  • Organic Chemistry: In reactions requiring a stable, bulky group like adamantyl, or as a leaving group due to the sulfonate moiety.

Research Findings and Challenges

Compound TypeBiological ActivityChemical Properties
SulfonatesOften used in drug design to enhance solubility and bioavailability.Good leaving group properties, stable under various conditions.
Adamantyl DerivativesKnown for their stability and rigidity, useful in designing drugs with specific pharmacokinetic profiles.Bulky, stable groups that can influence drug-receptor interactions.

Note:

Due to the limited availability of specific information on 1-Adamantylmethyl 4-methylbenzenesulfonate, this article focuses on general properties and potential applications based on its chemical structure. Further research is recommended to explore its detailed characteristics and uses.

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